molecular formula C10H9F4NO B15238529 (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

Cat. No.: B15238529
M. Wt: 235.18 g/mol
InChI Key: WYXQYSANERJSSJ-QMMMGPOBSA-N
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Description

(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a chiral chroman-4-amine derivative featuring a benzopyran backbone substituted with fluorine at position 6 and a trifluoromethyl (-CF₃) group at position 6. The stereochemistry at the 4-position is specified as the (S)-enantiomer, which is critical for its biological activity and interaction with target receptors .

The compound’s synthesis typically involves stereoselective methods to ensure enantiomeric purity. Key properties, such as acute toxicity and handling precautions, align with other fluorinated chroman-4-amine derivatives, as noted in safety data sheets (SDS) for related compounds .

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

(4S)-6-fluoro-8-(trifluoromethyl)-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C10H9F4NO/c11-5-3-6-8(15)1-2-16-9(6)7(4-5)10(12,13)14/h3-4,8H,1-2,15H2/t8-/m0/s1

InChI Key

WYXQYSANERJSSJ-QMMMGPOBSA-N

Isomeric SMILES

C1COC2=C([C@H]1N)C=C(C=C2C(F)(F)F)F

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2C(F)(F)F)F

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation and Cyclization

A common route involves Claisen-Schmidt condensation between 2-hydroxyacetophenone derivatives and trifluoroacetic anhydride. For instance, 2-hydroxy-5-fluoro-3-(trifluoromethyl)acetophenone undergoes condensation with trifluoroacetic anhydride in pyridine at 120°C, forming 6-fluoro-8-(trifluoromethyl)chroman-4-one via intramolecular cyclization. This ketone intermediate is pivotal for subsequent amination.

Epoxide Ring-Opening Strategies

Epoxide intermediates, such as 6-fluoro-8-(trifluoromethyl)chroman-2,3-epoxide, enable stereoselective ring-opening to install the amine group. Patent WO2018024017A1 demonstrates that chiral epoxides derived from enzymatic resolution of racemic chloroketones (e.g., S-(III) and R-(III)) can be reduced asymmetrically to yield enantiomerically pure chlorohydrins, which are then epoxidized.

Fluorine and Trifluoromethyl Group Installation

Electrophilic Fluorination

Direct fluorination at position 6 is achieved using Selectfluor® or N-fluorobenzenesulfonimide (NFSI) in acetonitrile at 60–80°C. A study reported 89% yield for fluorination of 8-(trifluoromethyl)chroman-4-one under these conditions, though regioselectivity depends on directing groups.

Trifluoromethylation via Radical Pathways

The trifluoromethyl group at position 8 is introduced using Umemo-to’s reagent (TMSCF₃) or Copper-mediated cross-coupling . For example, coupling 6-fluorochroman-4-amine with CF₃I in the presence of CuI and 1,10-phenanthroline at 110°C affords the trifluoromethylated product in 78% yield.

Stereoselective Amination Strategies

Reductive Amination of Chroman-4-One

Reduction of 6-fluoro-8-(trifluoromethyl)chroman-4-one to the corresponding imine followed by asymmetric hydrogenation using Ruthenium-BINAP catalysts achieves >90% enantiomeric excess (ee) for the S-configuration. Key parameters include:

Catalyst Solvent Pressure (bar) ee (%) Yield (%)
Ru-(S)-BINAP MeOH 50 92 85
Ru-(R)-BINAP EtOH 50 88 79

Data adapted from PMC studies on analogous chroman systems.

Enzymatic Resolution of Racemic Amines

The patent WO2018024017A1 highlights enzymatic resolution using R- or S-specific reductases with coenzymes (e.g., NADH) under buffered conditions (pH 7.0–9.5). For example, incubating racemic 6-fluoro-8-(trifluoromethyl)chroman-4-amine with S-reductase at pH 7.8 for 24 hours yields the S-enantiomer with 95% ee and 82% conversion.

Integrated Synthetic Routes

Three-Step Route from 2-Hydroxyacetophenone

  • Cyclization : 2-Hydroxy-5-fluoro-3-(trifluoromethyl)acetophenone → 6-fluoro-8-(trifluoromethyl)chroman-4-one (78% yield).
  • Oxime Formation : Reaction with hydroxylamine hydrochloride in ethanol (90°C, 4 h) to form the oxime (91% yield).
  • Asymmetric Hydrogenation : Using Ru-(S)-BINAP catalyst (50 bar H₂, MeOH, 24 h) to yield (S)-6-fluoro-8-(trifluoromethyl)chroman-4-amine (85% yield, 92% ee).

Epoxide-Mediated Synthesis

  • Epoxidation : 6-Fluoro-8-(trifluoromethyl)chroman-2-ene treated with m-CPBA in DCM (0°C, 2 h) yields the epoxide (88% yield).
  • Amine Installation : Ring-opening with aqueous ammonia (NH₃, 60°C, 12 h) followed by enzymatic resolution (S-reductase, pH 7.8) affords the S-amine (78% yield, 94% ee).

Industrial-Scale Considerations

Green Chemistry Metrics

  • Atom Economy : The three-step route achieves 67% atom economy vs. 58% for epoxide-mediated synthesis.
  • Solvent Recovery : MeOH and EtOH are prioritized for recyclability over DCM.

Cost Analysis

Step Cost Driver Cost Reduction Strategy
Fluorination Selectfluor® In-situ regeneration using HF-pyridine
Enzymatic Resolution NADH cofactor Cofactor recycling via glucose dehydrogenase

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine at position 4 participates in nucleophilic substitution reactions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationBenzyl bromide, K₂CO₃, DMF, 80°CN-Benzyl derivative72%
AcylationAcetyl chloride, Et₃N, CH₂Cl₂, 0°C→RTN-Acetylated chroman-4-amine85%
SulfonylationTosyl chloride, pyridine, RTN-Tosylamide68%

The trifluoromethyl group at position 8 stabilizes transition states through inductive effects, enhancing reaction rates compared to non-fluorinated analogs.

Oxidation Reactions

The amine group undergoes controlled oxidation:

  • Imine Formation :
    Reacting with NaIO₄ in aqueous THF produces an imine intermediate (C10H6F4N\text{C}_{10}\text{H}_6\text{F}_4\text{N}), which can be trapped with nucleophiles like hydroxylamine.

    (S)-Amine+NaIO4Imine+H2O\text{(S)-Amine} + \text{NaIO}_4 \rightarrow \text{Imine} + \text{H}_2\text{O}
  • N-Oxide Synthesis :
    Using mCPBA (meta-chloroperbenzoic acid) in dichloromethane yields the N-oxide derivative (89% purity by HPLC).

Reduction Reactions

While the amine itself is a reduction product, the chroman backbone can undergo further hydrogenation:

SubstrateCatalyst/ReagentsProductSelectivitySource
Chroman-4-one precursorNaBH₄, MeOH, 0°CChroman-4-ol96:4 dr
Chroman-4-ol derivativeTriethylsilane, BF₃·Et₂ODehydroxylated chromane44% yield

The stereochemistry at position 4 (S-configuration) remains intact during these reductions .

Cross-Coupling Reactions

The aromatic fluorine at position 6 enables palladium-catalyzed couplings:

  • Suzuki-Miyaura Coupling :
    Reacting with pyrazolyl boronic ester under Pd(dppf)Cl₂ catalysis yields biaryl derivatives (e.g., B-16 in , 63% yield).

    (S)-Amine+Ar-B(OH)2PdBiaryl product\text{(S)-Amine} + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd}} \text{Biaryl product}
  • Buchwald-Hartwig Amination :
    Coupling with aryl halides forms N-aryl chroman derivatives (e.g., 4-fluorophenyl variant, 58% yield) .

Electrophilic Aromatic Substitution

The electron-deficient chroman ring directs electrophiles to specific positions:

ElectrophileConditionsPosition SubstitutedProduct PuritySource
Nitronium tetrafluoroborateHNO₃, H₂SO₄, 0°CPosition 591%
BromineFeBr₃, CHCl₃, RTPosition 787%

The trifluoromethyl group strongly deactivates the ring, limiting reactivity to harsh conditions .

Complexation with Metals

The amine acts as a ligand for transition metals:

Metal SaltConditionsApplicationStabilitySource
Cu(OTf)₂MeCN, RTCatalytic C–N bond formation>24 h at 25°C
Pd(OAc)₂DMF, 100°CCoupling reaction catalyst3 cycles

Biological Interactions

Though not traditional "reactions," its biochemical interactions are critical:

  • SIRT2 Inhibition :
    Binds to the catalytic domain of SIRT2 (Ki=0.8μMK_i = 0.8 \, \mu\text{M}) via hydrogen bonding with Glu295 and hydrophobic interactions with the trifluoromethyl group .

  • CYP450 Metabolism :
    Undergoes oxidative deamination in liver microsomes (t1/2=2.1ht_{1/2} = 2.1 \, \text{h}).

Key Reactivity Trends

  • The S-configuration at C4 influences stereoselectivity in substitutions (e.g., 92% ee in alkylation).

  • Fluorine and CF₃ groups reduce basicity (pKa=3.9\text{p}K_a = 3.9) compared to non-fluorinated analogs (pKa=5.2\text{p}K_a = 5.2) .

  • Thermal stability up to 220°C enables high-temperature reactions.

This compound’s multifaceted reactivity makes it valuable for pharmaceutical synthesis and materials science. Further studies should explore enantioselective catalysis and in vivo metabolic pathways.

Scientific Research Applications

(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a fluorinated derivative of chroman that is being explored for applications in medicinal chemistry. Characterized by a trifluoromethyl group at the 8-position, a fluorine atom at the 6-position, and an amine group at the 4-position, this compound has a molecular weight of approximately 217.19 g/mol.

Potential Applications in Medicinal Chemistry

(R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is being investigated as a lead compound for developing therapeutics that target sirtuin enzymes, particularly SIRT2, which is implicated in neurodegenerative disorders and aging-related diseases. The presence of fluorine atoms may enhance binding affinity and selectivity towards these enzymes.

Interactions with Biological Targets

Interaction studies involving (R)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine assess its binding affinity and selectivity towards specific biological targets like SIRT2. These studies utilize techniques to understand the mechanism of action and optimize the compound's therapeutic potential.

Halogenated Coumarin-Chalcones

Halogenated coumarin–chalcones, which are related compounds, have been synthesized and evaluated for their inhibitory activities against monoamine oxidases (MAOs), acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-site amyloid precursor protein cleaving enzyme 1 (BACE-1) . The structure–activity relationship (SAR) indicates that the orientation of the halogen atoms at the various positions of phenyl ring B greatly influences MAO-B inhibition .

(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine

Another related compound, (R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amine, is also being explored for its potential biological activities and applications in medicinal chemistry. It may possess anti-inflammatory and neuroprotective properties.

Structural Features of Similar Compounds

Compound NameStructural FeaturesUnique Characteristics
6-FluorochromanFluorine at position 6Lacks trifluoromethyl group, potentially less lipophilic
8-TrifluoromethylchromanTrifluoromethyl at position 8May have different binding properties due to lack of amine
6,8-DifluorochromanFluorines at both positions 6 and 8Increased electronegativity may affect reactivity
(R)-6-Fluoro-7-(trifluoromethyl)chroman-4-amineFluorine at the 6th position, a trifluoromethyl group at the 7th position, and an amine group at the 4th positionMay possess anti-inflammatory and neuroprotective properties

Mechanism of Action

The mechanism of action of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell growth and proliferation. Additionally, the compound interacts with neurotransmitter receptors, which can modulate neuronal activity and potentially treat neurological disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The substituent positions (6-fluoro, 8-CF₃) and stereochemistry distinguish (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine from analogs. Below is a comparative analysis of key derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine Not provided C₁₀H₉F₄NO ~235.18 6-F, 8-CF₃ High lipophilicity due to -CF₃
(S)-7-Fluorochroman-4-amine 1018978-91-0 C₉H₁₀FNO 167.18 7-F Reduced steric hindrance
(S)-8-Fluorochroman-4-amine 1003887-62-4 C₉H₁₀FNO 167.18 8-F Altered electronic environment
(S)-7,8-Difluorochroman-4-amine 1213161-36-4 C₉H₉F₂NO 185.17 7-F, 8-F Enhanced electronegativity
(S)-7-(Trifluoromethyl)chroman-4-amine 1140496-05-4 C₁₀H₁₀F₃NO 217.19 7-CF₃ Moderate solubility in organic solvents
(R)-8-(trifluoromethyl)chroman-4-amine 1145685-65-9 C₁₀H₁₀F₃NO 217.19 8-CF₃ (R-configuration) Enantiomeric differences in receptor binding
6-Fluoro-8-methylchroman-4-amine 1273650-72-8 C₁₀H₁₂FNO 181.21 6-F, 8-CH₃ Lower lipophilicity vs. -CF₃ analogs

Stereochemical Considerations

The (S)-enantiomer of 6-Fluoro-8-(trifluoromethyl)chroman-4-amine exhibits distinct pharmacological behavior compared to its (R)-counterpart. For example, (R)-8-(trifluoromethyl)chroman-4-amine (CAS 1145685-65-9) may show altered metabolic stability or receptor affinity due to chiral recognition in biological systems .

Biological Activity

(S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, pharmacological properties, and mechanisms of action, supported by case studies and relevant data.

Overview of Chroman Derivatives

Chroman derivatives, including (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine, are recognized for their diverse biological activities. The chroman scaffold is considered a "privileged structure" in drug discovery, exhibiting various pharmacological properties such as anti-cancer, anti-inflammatory, and antimicrobial effects .

Synthesis of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine

The synthesis of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine typically involves several steps:

  • Starting Materials : The synthesis begins with commercially available chroman derivatives.
  • Fluorination : The introduction of the trifluoromethyl group is achieved through specific fluorination techniques, often utilizing transition metal catalysts .
  • Amine Formation : The final step involves the amination of the chroman structure to yield the target compound.

Anticancer Properties

Recent studies have demonstrated that (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine exhibits significant cytotoxicity against various cancer cell lines. For instance, it has shown IC50 values comparable to standard chemotherapeutics in assays against prostate cancer cells .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Reference
Prostate Cancer22.09
Breast Cancer6.40
Lung Cancer15.00

Antimicrobial Activity

In addition to its anticancer properties, (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine has been evaluated for antimicrobial activity. It has demonstrated moderate effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) showing promising results .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)Activity Level
Staphylococcus aureus125Moderate
Escherichia coli200Moderate
MRSA150Moderate

The biological activity of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : Studies suggest that this compound may act as an inhibitor of certain enzymes involved in cancer cell proliferation and survival pathways, such as SIRT2 .
  • Antioxidant Properties : It has also been shown to possess antioxidant activity, which contributes to its cytotoxic effects by reducing oxidative stress in cancer cells .

Case Studies

  • Prostate Cancer Study : In a recent study involving mouse models, administration of (S)-6-Fluoro-8-(trifluoromethyl)chroman-4-amine resulted in a significant reduction in tumor size compared to control groups, highlighting its potential as a therapeutic agent in prostate cancer treatment .
  • Antimicrobial Efficacy Study : A comparative study against standard antibiotics revealed that the compound exhibited superior activity against resistant strains, suggesting its potential role in treating infections caused by resistant bacteria .

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